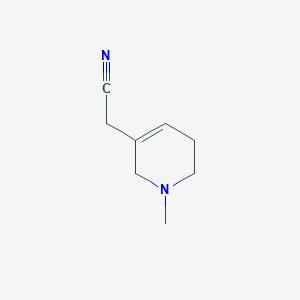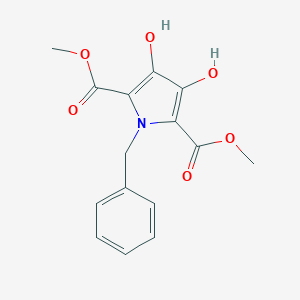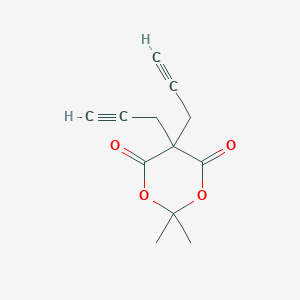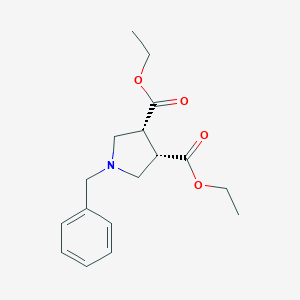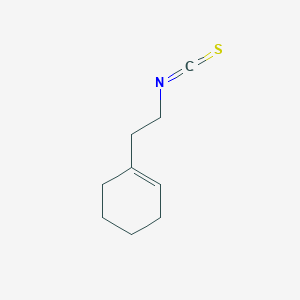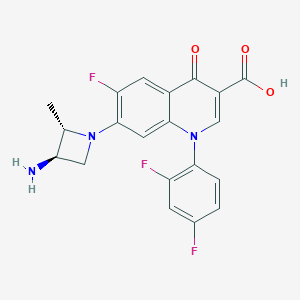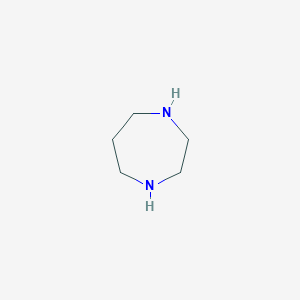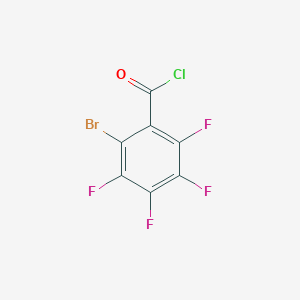
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride
Vue d'ensemble
Description
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride (2-Br-TFC) is a halogenated compound that has been extensively studied due to its unique properties and potential applications in various fields. It is a colorless, volatile liquid, with a boiling point of 122°C and a molecular weight of 244.91 g/mol. 2-Br-TFC is a versatile compound due to its ability to react with various organic compounds, and its properties as an intermediate in organic synthesis.
Applications De Recherche Scientifique
Environmental Impacts and Health Assessments
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : A study highlighted the occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants and their production during combustion of these chemicals. The biological effects of PBDDs and PBDFs were found to be similar, if not identical, to those of their chlorinated analogs, inducing hepatic changes and causing wasting and thymic atrophy in rats and guinea pigs. The study suggests the need for caution in environments where such brominated compounds might be produced or incinerated (Mennear & Lee, 1994).
Health Effects of PBDDs and PBDFs : Another study reviewed the health effects of PBDDs and PBDFs, noting that while the literature on chlorinated dioxins and furans is extensive, less is known about their brominated counterparts. It underscored the limited data on human exposure and potential risks, emphasizing the need for further research in light of the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Synthesis and Chemical Properties
- Synthesis of Brominated Compounds : Research into the synthesis of brominated aromatic compounds, such as the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcases the utility of brominated intermediates in producing compounds with significant biological and medicinal properties. This underscores the importance of brominated compounds in chemical synthesis and pharmaceutical applications, potentially extending to compounds like 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride (Laroum et al., 2019).
Environmental and Analytical Chemistry
- Halogen Radical Oxidants : The role of halogen radicals, including bromine and chlorine radicals, in natural and engineered aquatic systems, illustrates the complex interactions and effects of halogenated compounds in the environment. This research highlights the photochemical processes and the transformation of contaminants in aquatic systems, which could be relevant to understanding the environmental behavior of complex brominated compounds (Zhang & Parker, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is an acylating agent . It primarily targets a variety of nucleophiles, including amines, alcohols, and thiols . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the formation of amides, esters, or thioesters .
Mode of Action
The compound interacts with its targets through acylation . In this process, this compound reacts with amines, alcohols, and thiols to form amides, esters, or thioesters, respectively . This interaction results in the modification of the target molecules, potentially altering their properties and functions.
Biochemical Pathways
Given its role as an acylating agent, it can be inferred that it may influence pathways involving the synthesis of amides, esters, and thioesters . The downstream effects of these changes would depend on the specific roles of the modified molecules in their respective pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. As an acylating agent, it could potentially modify the structure and function of target molecules, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which could affect its stability and reactivity. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Propriétés
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVURBOAHUGHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382530 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151096-42-3 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

